molecular formula C16H11F3N2O4S B2818110 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 556779-59-0

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2818110
CAS No.: 556779-59-0
M. Wt: 384.33
InChI Key: PRHCOFFTNPTOMS-UHFFFAOYSA-N
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Description

The compound appears to contain a benzothiazole group, which is a heterocyclic compound . Benzothiazoles have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzothiazole and acetamide moieties, along with the trifluoromethyl group attached to the phenyl ring . The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the benzothiazole and acetamide groups, as well as the trifluoromethyl group . These groups could potentially participate in various chemical reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole and acetamide groups could affect its solubility, while the trifluoromethyl group could influence its reactivity .

Scientific Research Applications

Antimicrobial Applications

  • Antimicrobial Agents : Novel acetamides, including structures related to the queried compound, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal species. These compounds showed potent antimicrobial activity, indicating their potential as candidates for developing new antimicrobial agents. The relationship between the antimicrobial activity and molecular properties of these compounds was also explored, with some intermediates exhibiting good activities, suggesting a broad scope for structural optimization and activity enhancement (Incerti et al., 2017).

Antitumor Applications

  • Antitumor Activity : Derivatives bearing different heterocyclic rings have been synthesized and assessed for their potential antitumor activities in vitro against human tumor cell lines. Some compounds demonstrated considerable anticancer activity against specific cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş et al., 2015).

Synthesis and Labeling Studies

  • Synthesis and Labeling : A study reported the successful amidation and subsequent hydrolysis of a related compound, yielding products with potential for further development in research and therapeutic applications. This illustrates the versatility of benzothiazole derivatives in chemical synthesis and their utility in creating labeled compounds for scientific studies (Xu & Trudell, 2005).

Antioxidant Properties

  • Antioxidant Activities : New series of benzothiazole acetamide derivatives have been synthesized and evaluated for their antioxidant activities. Many of these compounds showed moderate to significant radical scavenging activity, suggesting their potential as antioxidant agents. This research opens avenues for further exploration of benzothiazole derivatives in oxidative stress-related conditions (Ahmad et al., 2012).

Anti-inflammatory Properties

  • Anti-inflammatory Agents : Indoline derivatives of benzothiazole acetamide have been synthesized and assessed for their anticonvulsant activities, with some compounds showing significant effects. This indicates the potential of benzothiazole derivatives for developing new anti-inflammatory and anticonvulsant drugs (Nath et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O4S/c17-16(18,19)10-5-7-11(8-6-10)20-14(22)9-21-15(23)12-3-1-2-4-13(12)26(21,24)25/h1-8H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHCOFFTNPTOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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